molecular formula C16H18N2O4S B2577971 2-(3,4-dimethoxyphenyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide CAS No. 1396859-16-7

2-(3,4-dimethoxyphenyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide

Cat. No.: B2577971
CAS No.: 1396859-16-7
M. Wt: 334.39
InChI Key: NZAMRMCPYYTXQJ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide is a complex organic compound that features a unique combination of a dimethoxyphenyl group and a pyrano-thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reactions and purifications required .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or alkyl groups .

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide involves its interaction with specific molecular targets. The pyrano-thiazole ring system can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl acetic acid
  • 2-(4-Methoxyphenyl)-1,3-thiazol-5-yl acetic acid
  • 2-(2,4-Diphenyl-1,3-thiazol-5-yl)acetic acid

Uniqueness

What sets 2-(3,4-dimethoxyphenyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide apart from similar compounds is its unique combination of functional groups and ring systems. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-20-12-4-3-10(7-13(12)21-2)8-15(19)18-16-17-11-5-6-22-9-14(11)23-16/h3-4,7H,5-6,8-9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAMRMCPYYTXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=NC3=C(S2)COCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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